molecular formula C19H22IN5O B14972902 3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B14972902
M. Wt: 463.3 g/mol
InChI Key: GOINTRMCLQSJKW-UHFFFAOYSA-N
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Description

3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl group, a piperazine ring, and a pyridazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. One common approach is to start with the iodination of a benzoyl precursor, followed by the formation of the piperazine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoyl ring .

Mechanism of Action

The mechanism of action of 3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyridazine derivatives, such as:

Uniqueness

What sets 3-[4-(4-Iodobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the iodinated benzoyl group, in particular, may enhance its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C19H22IN5O

Molecular Weight

463.3 g/mol

IUPAC Name

(4-iodophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22IN5O/c20-16-5-3-15(4-6-16)19(26)25-13-11-24(12-14-25)18-8-7-17(21-22-18)23-9-1-2-10-23/h3-8H,1-2,9-14H2

InChI Key

GOINTRMCLQSJKW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)I

Origin of Product

United States

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